![molecular formula C22H24N2O3S B2446321 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 476280-50-9](/img/structure/B2446321.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a benzamide group, which is a type of amide. The presence of the tert-butylphenyl and dimethoxy groups suggest that this compound may have unique properties due to these substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the tert-butylphenyl and dimethoxy groups might influence its solubility, melting point, and boiling point .Scientific Research Applications
Reductive Bromination Mechanism
- Unlike most arenes, N, N-bis(4-tert-butylphenyl)hydroxylamine reacts with Br2via a reductive bromination mechanism . In this process, two hydrogens in the ortho positions of benzene rings are substituted by Br2, resulting in a two-electron reduction of hydroxylamine to amine. This unique behavior has implications for organic synthesis and reaction mechanisms.
Electron Acceptance in Radical Anion Formation
- N-(4-(4-tert-butyl)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is involved in electron transfer processes. For instance, it accepts electrons from Li metal, forming a radical anion. This radical anion is highly effective in converting alkyl halides to alkyllithiums, which has applications in synthetic chemistry .
Homoallylic Amine Derivatives
- 4,4’-Di-tert-butylbiphenyl is utilized in the production of homoallylic amine derivatives. These derivatives find applications in medicinal chemistry, where they may exhibit biological activity or serve as building blocks for drug development .
Antimicrobial and Anticancer Drug Resistance Studies
- Researchers have explored the pharmacological activities of newly synthesized derivatives containing the thiazole moiety. Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been investigated for their potential to combat antimicrobial and anticancer drug resistance. These studies aim to address critical health challenges .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-22(2,3)16-8-6-14(7-9-16)19-13-28-21(23-19)24-20(25)15-10-17(26-4)12-18(11-15)27-5/h6-13H,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSWWSXEWFIPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
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